Cas no 5576-49-8 (Oxo Sotalol Hydrochloride)
Oxo Sotalol Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N-(4-(2-(Isopropylamino)acetyl)phenyl)methanesulfonamide hydrochloride
- Oxo Sotalol Hydrochloride
- 4-(2-isopropylaminoacetyl)phenyl methanesulfonamide hydrochloride
- Oxo Sotalol Hydrochl
- N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide,hydrochloride
- N-{4-{[(1-Methylethyl)amino]acetyl}phenyl}methanesulfonamid hydrochloride
- N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]methanesulphonamide Hydrochloride
- UNII-376S9KZ5JO
- N((4-(((1-Methylethyl)amino)acetyl)phenyl)methanesulfonamide monohydrochloride
- N-[4-[2-(isopropylamino)acetyl]phenyl]methanesulfonamide hydrochloride
- 376S9KZ5JO
- NS00033387
- AKOS015890668
- N-[4-[1-oxo-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide hydrochloride
- N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide;hydrochloride
- Q27256643
- Methanesulfonamide, N-(4-(2-((1-methylethyl)amino)acetyl)phenyl)-, hydrochloride (1:1)
- A830798
- DTXSID50204314
- AC-15459
- 5576-49-8
-
- Inchi: 1S/C12H18N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,13-14H,8H2,1-3H3;1H
- InChI Key: PGJCHLFPMKTGCD-UHFFFAOYSA-N
- SMILES: Cl.S(C)(NC1C=CC(=CC=1)C(CNC(C)C)=O)(=O)=O
Computed Properties
- Exact Mass: 306.08000
- Monoisotopic Mass: 306.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 365
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.6A^2
Experimental Properties
- PSA: 83.65000
- LogP: 3.58550
Oxo Sotalol Hydrochloride Security Information
- Hazardous Material transportation number:NONH for all modes of transport
Oxo Sotalol Hydrochloride Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Oxo Sotalol Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115433-1g |
N-(4-(2-(Isopropylamino)acetyl)phenyl)methanesulfonamide hydrochloride |
5576-49-8 | 95% | 1g |
$441.10 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1617419-50MG |
Sotalol Related Compound A |
5576-49-8 | 50mg |
¥10636.77 | 2023-09-06 | ||
| TRC | O870425-250mg |
Oxo Sotalol Hydrochloride |
5576-49-8 | 250mg |
$184.00 | 2023-05-17 | ||
| TRC | O870425-2.5g |
Oxo Sotalol Hydrochloride |
5576-49-8 | 2.5g |
$ 1200.00 | 2023-09-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1836299-100mg |
N-(4-(2-(Isopropylamino)Acetyl)phenyl)methanesulfonamide hydrochloride |
5576-49-8 | 100mg |
¥13505.00 | 2024-05-08 | ||
| Crysdot LLC | CD12061267-1g |
N-(4-(2-(Isopropylamino)acetyl)phenyl)methanesulfonamide hydrochloride |
5576-49-8 | 95+% | 1g |
$491 | 2024-07-24 |
Oxo Sotalol Hydrochloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Oxo Sotalol Hydrochloride
Oxo Sotalol Hydrochloride: A Comprehensive Overview
Oxo Sotalol Hydrochloride, also known by its CAS number 5576-49-8, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its unique chemical structure and potential applications in various industries. In this article, we will delve into the properties, synthesis, and recent advancements related to Oxo Sotalol Hydrochloride, providing a detailed and up-to-date analysis.
The chemical structure of Oxo Sotalol Hydrochloride is characterized by its hydroxyl group (-OH) and a chlorine atom, which contribute to its distinctive reactivity and solubility properties. Recent studies have highlighted the importance of understanding the stereochemistry of this compound, as it plays a crucial role in determining its biological activity. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, to elucidate the spatial arrangement of atoms in the molecule. These findings have provided valuable insights into the compound's behavior in different chemical environments.
One of the most promising applications of Oxo Sotalol Hydrochloride lies in its potential as a precursor for more complex organic molecules. By modifying its structure through various synthetic pathways, chemists can derive compounds with enhanced functionality. For instance, recent research has demonstrated that Oxo Sotalol Hydrochloride can serve as a building block for synthesizing bioactive agents with anti-inflammatory and antioxidant properties. These derivatives have shown potential in preclinical studies, paving the way for further exploration in therapeutic development.
In terms of synthesis, traditional methods for preparing Oxo Sotalol Hydrochloride involve multi-step reactions that often require harsh conditions. However, advancements in catalytic chemistry have enabled the development of more efficient and environmentally friendly synthesis routes. For example, the use of transition metal catalysts has significantly reduced reaction times and improved yields. These innovations not only enhance the scalability of production but also align with current trends toward sustainable chemical processes.
The biological evaluation of Oxo Sotalol Hydrochloride has revealed intriguing properties that warrant further investigation. In vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes implicated in inflammatory diseases. Furthermore, preliminary toxicity assessments indicate that it possesses a favorable safety profile, making it a viable candidate for pharmacological studies. Ongoing research is focused on optimizing its bioavailability and efficacy through structural modifications.
From an industrial perspective, the demand for high-purity Oxo Satalol Hydrochloride has increased due to its role as an intermediate in pharmaceutical manufacturing. The compound's ability to undergo various functional group transformations makes it highly versatile in synthetic workflows. Recent collaborations between academic institutions and pharmaceutical companies have led to breakthroughs in large-scale production techniques, ensuring a steady supply for research and development purposes.
In conclusion, Oxo Satalol Hydrochloride stands as a testament to the ongoing progress in organic chemistry and drug discovery. Its unique properties, coupled with recent advancements in synthesis and application, position it as a valuable asset in both academic and industrial settings. As research continues to unfold, we can expect even more innovative uses for this compound, further solidifying its importance in the scientific community.
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